molecular formula C11H12ClF2NO2S B2547544 1-((4-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine CAS No. 2309314-75-6

1-((4-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine

Cat. No. B2547544
CAS RN: 2309314-75-6
M. Wt: 295.73
InChI Key: MWKRHZYHINDZIF-UHFFFAOYSA-N
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Description

1-((4-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as CBDA and is a synthetic molecule that belongs to the azetidine class of compounds. CBDA has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of CBDA is not fully understood. However, studies have shown that CBDA inhibits the activity of enzymes involved in various metabolic pathways. CBDA has also been found to have anti-inflammatory and anti-cancer properties, which could be attributed to its ability to modulate the immune system and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
CBDA has been found to have various biochemical and physiological effects. Studies have shown that CBDA inhibits the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation. CBDA has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, CBDA has been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

CBDA has several advantages for lab experiments, including its ability to inhibit enzymes involved in various metabolic pathways and its anti-inflammatory and anti-cancer properties. However, CBDA has some limitations, including its complex synthesis process and limited availability.

Future Directions

For CBDA research include the development of CBDA-based drugs and the use of CBDA as a tool for studying metabolic pathways and enzyme activity.

Synthesis Methods

The synthesis of CBDA involves multiple steps, starting with the reaction of 4-chlorobenzyl chloride with sodium sulfite to form 4-chlorobenzylsulfonate. This intermediate compound is then reacted with difluoromethylamine to produce CBDA. The final product is obtained through purification and isolation processes. The synthesis of CBDA is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

CBDA has been studied for its potential use in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, CBDA has been found to have anti-inflammatory and anti-cancer properties. In biochemistry, CBDA has been studied for its ability to inhibit enzymes involved in various metabolic pathways. In pharmacology, CBDA has been researched for its potential use as a drug delivery system.

properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-3-(difluoromethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF2NO2S/c12-10-3-1-8(2-4-10)7-18(16,17)15-5-9(6-15)11(13)14/h1-4,9,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKRHZYHINDZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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